molecular formula C18H17FN2O3 B5521374 N-(2-cyano-4,5-diethoxyphenyl)-4-fluorobenzamide

N-(2-cyano-4,5-diethoxyphenyl)-4-fluorobenzamide

Cat. No.: B5521374
M. Wt: 328.3 g/mol
InChI Key: LHZORVULNWBLRP-UHFFFAOYSA-N
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Description

N-(2-cyano-4,5-diethoxyphenyl)-4-fluorobenzamide is a synthetic organic compound characterized by the presence of cyano, diethoxy, and fluorobenzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyano-4,5-diethoxyphenyl)-4-fluorobenzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-cyano-4,5-diethoxyaniline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyano-4,5-diethoxyphenyl)-4-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or fluorobenzamide groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or nitriles.

Scientific Research Applications

N-(2-cyano-4,5-diethoxyphenyl)-4-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-cyano-4,5-diethoxyphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the fluorobenzamide moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyano-4,5-dimethoxyphenyl)-4-fluorobenzamide
  • N-(2-cyano-4,5-diethoxyphenyl)-2-ethoxybenzamide
  • N-(2-cyano-4,5-diethoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide

Uniqueness

N-(2-cyano-4,5-diethoxyphenyl)-4-fluorobenzamide is unique due to the presence of both cyano and fluorobenzamide groups, which confer distinct chemical reactivity and biological activity. The diethoxy substitution pattern also differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2-cyano-4,5-diethoxyphenyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3/c1-3-23-16-9-13(11-20)15(10-17(16)24-4-2)21-18(22)12-5-7-14(19)8-6-12/h5-10H,3-4H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZORVULNWBLRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC=C(C=C2)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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